molecular formula C12H15N3O B2985521 4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-07-5

4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2985521
CAS No.: 860785-07-5
M. Wt: 217.272
InChI Key: CFJAZGVGBCAKPK-UHFFFAOYSA-N
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Description

4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physicochemical Properties

Synthesis of Derivatives

A study by Yüksek et al. (2015) focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by spectroscopic methods. These compounds were analyzed for in vitro antioxidant activities, comparing them to standard antioxidants. The lipophilicity and kinetic parameters related to thermal degradation were also assessed, providing insight into the chemical behavior of these derivatives in various conditions (Yüksek et al., 2015).

Catalytic Activity and Polymerization

Another study by Bakthavachalam and Reddy (2013) explored the synthesis of aluminum complexes of triaza ligands, demonstrating their catalytic activity toward the polymerization of ε-caprolactone. This research suggests potential applications of such compounds in polymer science, highlighting the versatility of 1,2,4-triazole derivatives (Bakthavachalam & Reddy, 2013).

Antimicrobial and Catalytic Applications

Antimicrobial Studies

Joshi et al. (2021) synthesized a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles with antimicrobial properties. These compounds were characterized using spectroscopic techniques and tested for their antibacterial and antifungal activity, revealing some compounds with interesting activity profiles (Joshi et al., 2021).

Catalytic Oxidation and Hydrogenation

Saleem et al. (2013) reported on the synthesis and characterization of half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, suggesting their utility in catalysis (Saleem et al., 2013).

Properties

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)10-4-6-11(7-5-10)15-9(3)13-14-12(15)16/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJAZGVGBCAKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321486
Record name 3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-07-5
Record name 3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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